2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23FN4OS and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Azole-containing Piperazine Derivatives
A series of azole-containing piperazine derivatives, including the chemical compound , have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These compounds demonstrated moderate to significant in vitro activities against various strains, offering potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).
Synthesis of Thiadiazoles and Triazoles
Novel derivatives of thiadiazoles and triazoles have been synthesized and tested for their antibacterial activities. Several compounds in this series displayed moderate activity against gram-positive and gram-negative bacterial strains, suggesting potential applications in combating bacterial infections (Darekar, Karale, Akolkar, & Burungale, 2020).
Neuroprotective Applications
Design and Synthesis of Edaravone Derivatives
New derivatives containing a benzylpiperazine moiety have been synthesized and evaluated for their neuroprotective activities. These compounds showed significant in vivo and in vitro neuroprotective effects, making them promising candidates for treating cerebral ischemic stroke (Gao et al., 2022).
QSAR Analysis for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) Analysis
Theoretical investigations using molecular orbital theory and density functional theory have been applied to various derivatives, including those containing the chemical compound . QSAR studies help in understanding and predicting the biological activity based on chemical structure, aiding in the design of compounds with desired properties (Al-Masoudi, Salih, & Al-Soud, 2011).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c1-24-19-5-3-2-4-18(19)23-20(24)14-25-10-12-26(13-11-25)21(27)15-28-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDZOVEUXUOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.